4-Bromo-2-nitrobenzyl alcohol

概要

説明

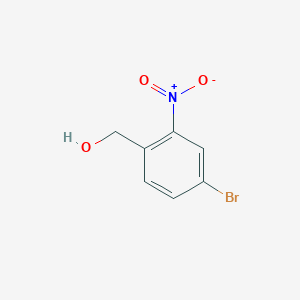

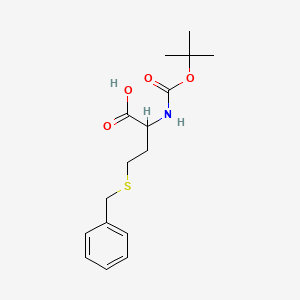

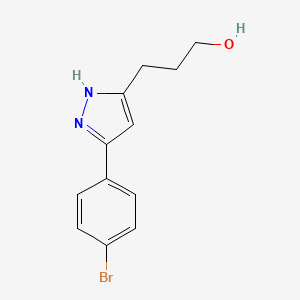

4-Bromo-2-nitrobenzyl alcohol, also known as (4-bromo-2-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 .

Synthesis Analysis

The synthesis of 4-Bromo-2-nitrobenzyl alcohol from p-nitrotoluene involves three key steps: nitration, conversion of the nitro group to an amine, and bromination . The nitration step must be performed first, followed by the bromination, and finally, the conversion of the nitro group to an amine .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitrobenzyl alcohol consists of a benzene ring substituted with a bromo group, a nitro group, and a methanol group . The average mass of the molecule is 232.031 Da, and the monoisotopic mass is 230.953094 Da .

Chemical Reactions Analysis

Alcohols, including 4-Bromo-2-nitrobenzyl alcohol, can undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .

Physical And Chemical Properties Analysis

4-Bromo-2-nitrobenzyl alcohol has a density of 1.8±0.1 g/cm3 . It has a boiling point of 338.5±27.0 °C at 760 mmHg . The exact mass of the molecule is 230.953094, and it has a LogP value of 1.34 .

科学的研究の応用

Application in Organic Synthesis

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

4-Bromo-2-nitrobenzyl alcohol is used in the synthesis of p-nitrobenzyl bromide (PNBBr) , which is widely used for functional group protection .

Method of Application

The conversion of p-nitrotoluene (PNT) to p-nitrobenzyl bromide (PNBBr) is carried out using NaBr-NaBrO3-NaCl as a reagent. The reaction is performed at cold temperatures (0–5 °C). The bromination reaction is carried out cleanly and the mother liquor from the reaction can be recycled in the subsequent batch .

Results or Outcomes

The combined yield of isolated and recoverable PNBBr was 98.30% with respect to PNT consumed. The reagent utilization efficiency was 98.26% .

Application in Polymer and Materials Science

Field

This application falls under the field of Polymer and Materials Science .

Summary of the Application

o-Nitrobenzyl (o-NB) alcohol derivatives, including 4-Bromo-2-nitrobenzyl alcohol, have gained tremendous attention in the area of synthetic organic chemistry and beyond .

Method of Application

These derivatives are used in the creation of photolabile groups in polymers. These groups allow the alteration of polymer properties simply by irradiation .

Results or Outcomes

The applications of these derivatives have grown considerably over the years, leading to the development of new materials with unique properties .

Application in Microbiology

Field

This application falls under the field of Microbiology .

Summary of the Application

4-nitrobenzyl alcohol is used as the sole source of carbon and nitrogen to study the pathway for the catabolism of 4-nitrotoluene by Pseudomonas .

Method of Application

The specific methods of application in this case are not detailed in the source .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Application in Multistep Synthesis

Summary of the Application

4-Bromo-2-nitrobenzyl alcohol can be used in multistep synthesis processes. For instance, it can be involved in the synthesis of m-bromoaniline from benzene .

Method of Application

The process involves three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination .

Results or Outcomes

Application in Phototriggered Labeling and Crosslinking

Field

This application falls under the field of Chemical Biology .

Summary of the Application

2-nitrobenzyl alcohol (NB), a derivative of 4-Bromo-2-nitrobenzyl alcohol, is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .

Results or Outcomes

This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

Application in Drug Discovery

Field

This application falls under the field of Pharmaceutical Sciences .

Results or Outcomes

This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery .

Safety And Hazards

4-Bromo-2-nitrobenzyl alcohol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

将来の方向性

特性

IUPAC Name |

(4-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVBVFGGMFKIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579286 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrobenzyl alcohol | |

CAS RN |

22996-19-6 | |

| Record name | (4-Bromo-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)